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Compound of Interest

Compound Name: Spiro-ttb

Cat. No.: B3142985

Technical Support Center: Spiro-TTB Based
Devices

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to improve
the reproducibility of devices utilizing the hole transport material Spiro-TTB.

Frequently Asked Questions (FAQSs)

Q1: What is Spiro-TTB and how does it differ from Spiro-OMeTAD?

Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) is a hole transport material
(HTM) commonly used in optoelectronic devices like perovskite solar cells (PSCs), organic
light-emitting diodes (OLEDSs), and organic photovoltaics (OPVs).[1][2] It shares a similar
spirobifluorene core with the more widely known Spiro-OMeTAD. The key structural difference
is the replacement of the four methoxy (-OCHs) groups in Spiro-OMeTAD with methyl (-CH3s)
groups in Spiro-TTB.[1] This modification makes Spiro-TTB less electron-rich, resulting in a
deeper Highest Occupied Molecular Orbital (HOMO) energy level (around -5.2 eV to -5.25 eV)
compared to Spiro-OMeTAD (-5.0 eV).[1] This deeper HOMO level can lead to a higher open-
circuit voltage (Voc) in solar cells, potentially improving overall device performance.[1][2]

Q2: What are the main advantages of using Spiro-TTB?
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The primary advantages of using Spiro-TTB include:

» Higher Open-Circuit Voltage (Voc): Due to its deeper HOMO level, Spiro-TTB can enable
higher Voc in perovskite solar cells compared to devices using Spiro-OMeTAD.[1]

e Improved Hydrophobicity: The methyl groups in Spiro-TTB increase its hydrophobicity,
which can facilitate the deposition of the perovskite film and reduce moisture sensitivity of
the device.[1]

» Enhanced Thermal Stability: Spiro-TTB generally exhibits good thermal stability, which is
crucial for the long-term operational stability of devices.

Q3: What purity grade of Spiro-TTB should | use?

Spiro-TTB is commercially available in different purity grades, typically unsublimed (>98%) and
sublimed (>99%). For high-performance and reproducible devices, it is highly recommended to
use the sublimed grade. Impurities can act as charge traps and recombination centers,
negatively impacting device efficiency and stability.

Q4: What are the common solvents for preparing Spiro-TTB solutions?

Chlorobenzene is the most commonly used solvent for preparing Spiro-TTB solutions for spin
coating.[3][4] It is crucial to use anhydrous (dry) chlorobenzene to avoid moisture-related
issues during film formation and device operation.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of Spiro-
TTB based devices.

Issue 1: Low Power Conversion Efficiency (PCE) and Poor Reproducibility

One of the most significant challenges affecting the reproducibility of solution-processed Spiro-
TTB devices is the partial dissolution of the Spiro-TTB layer by the polar solvents (like DMF
and DMSO) used for depositing the overlying perovskite layer.[3] This can lead to a non-
uniform and incomplete hole transport layer, resulting in poor device performance and high
variability between devices.
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Solutions:

« Interfacial Layer Insertion: A highly effective strategy is to deposit a thin interfacial layer on
top of the Spiro-TTB that is resistant to the perovskite precursor solvents. A conjugated
polymer like PFN-P1 has been shown to be effective.[3][5] This layer not only protects the
Spiro-TTB but can also improve the wettability for the perovskite solution, leading to better
film quality and reduced charge recombination.[3][5]

e Solvent Engineering: While more challenging, exploring alternative, less damaging solvents
for the perovskite precursor can also be a viable approach.

o Thermal Evaporation: Depositing Spiro-TTB via thermal evaporation instead of spin coating
can circumvent the issue of solvent incompatibility.[1] This method allows for the creation of
uniform films on various substrates, including textured surfaces.[1]

Issue 2: Low Fill Factor (FF) and High Series Resistance

Low fill factor and high series resistance can be attributed to the inherently low conductivity of
pristine Spiro-TTB.

Solutions:

o Doping: Similar to Spiro-OMeTAD, doping Spiro-TTB can significantly increase its
conductivity. Common p-dopants include:

o Tris(pentafluorophenyl)borane (BCF): BCF has been shown to be an effective dopant for
Spiro-TTB.[1] The addition of a small amount of water to the BCF solution can form a
BCF(OHz2) complex that further enhances the doping efficiency and hole extraction
capabilities.[4]

o Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This is a widely used dopant for hole
transport materials. It is often used in conjunction with an additive like 4-tert-butylpyridine
(tBP).

e Optimizing HTL Thickness: The thickness of the Spiro-TTB layer is critical. A layer that is too
thick can increase the series resistance, while a layer that is too thin may not provide
complete coverage, leading to shunting. The optimal thickness is typically in the range of 5-
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20 nm, which can be controlled by adjusting the solution concentration and spin coating
parameters.[3]

Issue 3: Device Instability and Rapid Degradation

Device instability can arise from several factors related to the Spiro-TTB layer and its
interaction with adjacent layers.

Solutions:

o Dopant-Free Systems: While doping increases conductivity, some dopants and additives can
be detrimental to long-term stability. For instance, Li-TFSI is hygroscopic and can attract
moisture, while tBP can interact with the perovskite layer.[6][7][8] Developing dopant-free
Spiro-TTB devices, potentially in combination with interfacial layers, can enhance stability.[3]

[5]

o Encapsulation: Proper encapsulation of the final device is crucial to protect it from
environmental factors like moisture and oxygen, which can degrade not only the perovskite
layer but also the HTL and electrodes.

« Interfacial Engineering: As mentioned previously, the use of stable interfacial layers can
prevent ion migration and chemical reactions at the Spiro-TTB/perovskite interface, which
are known degradation pathways.[3]

Experimental Protocols
Protocol 1: Preparation of Doped Spiro-TTB Solution (BCF(OHz) Dopant)
e Prepare BCF(OH2z) Solution:
o Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene.
o Add 0.2 uL of deionized water to the solution.
o Shake the solution for 30 minutes until it turns from colorless to light pink.[4]

o Prepare Doped Spiro-TTB Solution:
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o Dissolve 36 mg of Spiro-TTB in 1 mL of the prepared BCF(OH2) solution.[4]

o Stir the solution at room temperature for an extended period (e.g., 48 hours) to ensure
complete dissolution and uniform doping.[4]

o Filter the solution through a 0.22 um PTFE filter before use.[4]

Protocol 2: Deposition of Spiro-TTB and PFN-P1 Interlayer

e Substrate Preparation:

o Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone,
and isopropanol in an ultrasonic bath.

o Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve
surface wettability.[4]

e Spiro-TTB Deposition (Spin Coating):

o

Transfer the cleaned substrates into a nitrogen-filled glovebox.

[¢]

Prepare a Spiro-TTB solution in chlorobenzene at the desired concentration (e.g., 5
mg/mL for an approximately 10 nm thick film).[3]

[¢]

Spin coat the Spiro-TTB solution onto the substrates (e.g., at 5000 rpm for 30 seconds).
[3]

[¢]

Anneal the substrates at 120°C for 10 minutes.[3]

e PFN-P1 Interlayer Deposition:
o Prepare a dilute solution of PFN-P1 in methanol with a trace amount of acetic acid.
o Spin coat the PFN-P1 solution onto the Spiro-TTB layer.

o Anneal the substrates as required for the PFN-P1 layer.

Data Presentation
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Table 1: Comparison of Device Performance with and without PFN-P1 Interfacial Layer

HTL
) . Jsc Reproducib
Configurati  Voc (V) FF (%) PCE (%) .
(mA/cm?) ility
on
Spiro-TTB
1.07 19.52 72.87 15.22 Low
only
Spiro- )
1.09 22.68 76.03 18.79 High
TTB/PFN-P1

Data extracted from a study on inverted p-i-n perovskite solar cells.[3]

Table 2: Effect of Spiro-TTB Concentration on Device Performance

Spiro-TTB Approx.

Jsc

Conc. Thickness Voc (V) FF (%) PCE (%)
(mA/cm?)

(mg/mL) (nm)

1 ~5

5 ~10 1.01 20.22 71.67 14.64

7 ~20 - - - Lower

Data for dopant-free Spiro-TTB in an inverted p-i-n architecture. Higher concentrations and
thicknesses can lead to increased series resistance and lower performance.[3]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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